N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a thiophene-2-carboxamide group via a thioether bridge. The pyridazine moiety is substituted with a 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl chain, which introduces a thiazole ring with a methyl group at position 2. The compound’s synthesis likely involves multi-step coupling reactions, such as thioether formation and amide bond generation, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-7-25-15(16-9)18-12(21)8-24-13-5-4-11(19-20-13)17-14(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,16,18,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJHQUHGNQZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, with a focus on its anticancer and antimicrobial properties.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The compound features a complex arrangement of thiazole, pyridazine, and thiophene moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5O2S3 |
| Molecular Weight | 391.5 g/mol |
| Structure | Thiazole, Pyridazine, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various functional groups to enhance its biological properties. The synthetic route often includes the formation of the thiazole and pyridazine rings through condensation reactions followed by subsequent modifications to introduce the carboxamide group.
Anticancer Activity
Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study reported that thiazole-containing compounds demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, suggesting potent cytotoxic effects .
The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances the anticancer efficacy. The specific arrangement of functional groups in this compound may similarly influence its cytotoxic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds featuring thiazole moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may interact with bacterial enzymes or receptors, potentially inhibiting their function .
Case Studies
- Antitumor Efficacy : A recent study explored the antitumor effects of several thiazole derivatives, revealing that compounds with similar structural features to this compound exhibited significant tumor growth inhibition in vitro and in vivo models .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various thiazole derivatives, finding that those with enhanced electronic properties demonstrated increased activity against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit promising anticancer properties. For instance, derivatives similar to N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide have shown moderate cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival .
1.2 Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. The incorporation of the thiazole ring in this compound enhances its ability to combat bacterial infections, making it a candidate for developing new antibiotics .
1.3 Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. The thiazole and thiophene components can interact with active sites of enzymes, leading to potential therapeutic applications in metabolic disorders .
Biological Research
2.1 Drug Development
The structural features of this compound make it suitable for further modifications aimed at improving bioavailability and reducing toxicity. Researchers are exploring its potential as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases .
2.2 Molecular Mechanisms Studies
Understanding the molecular interactions of this compound with biological targets can provide insights into its mechanism of action. Studies utilizing techniques such as X-ray crystallography and NMR spectroscopy can elucidate how this compound binds to its targets, which is crucial for rational drug design .
Materials Science
3.1 Organic Electronics
Compounds like this compound can be utilized in organic electronics due to their semiconducting properties. Research is ongoing to explore their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
3.2 Coatings and Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Case Studies
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, focusing on core scaffolds, substituents, and physicochemical properties. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s thioether linkage is shared with 2d (), which may enhance metabolic stability compared to esters or ethers .
- Unlike thiazole-carboxamides (3a–s), the target compound integrates a pyridazine ring, which could alter electronic properties and binding interactions .
Physicochemical Properties
Key Observations :
- The target compound’s estimated LogP (~2.8) suggests moderate lipophilicity, comparable to thiazole-carboxamides (LogP 1.5–3.0) but higher than pyrimidinone derivatives (LogP 2.1 for 2d) .
- The absence of reported melting points for the target compound limits direct comparisons, though pyridazine-thiophene hybrids are typically solids at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
